molecular formula C16H13ClN2O5 B11996753 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate

Cat. No.: B11996753
M. Wt: 348.74 g/mol
InChI Key: AYFADKYSBGJPNV-UHFFFAOYSA-N
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Description

The compound 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is a Schiff base derivative featuring an imine (-C=N-) linkage, an acetate ester, and aromatic substituents. Its structure includes a 4-chloro-3-nitrophenyl group attached to the iminomethyl moiety, a methoxy group at the ortho position, and an acetylated phenol group. The compound’s synthesis typically involves condensation of an aldehyde and amine precursor, followed by acetylation .

Properties

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

IUPAC Name

[4-[(4-chloro-3-nitrophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C16H13ClN2O5/c1-10(20)24-15-6-3-11(7-16(15)23-2)9-18-12-4-5-13(17)14(8-12)19(21)22/h3-9H,1-2H3

InChI Key

AYFADKYSBGJPNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves the condensation of 4-chloro-3-nitroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in an ethanol solution with a few drops of glacial acetic acid, and the mixture is refluxed for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization from acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-{(E)-[(4-chloro-3-aminophenyl)imino]methyl}-2-methoxyphenyl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenol and acetic acid.

Scientific Research Applications

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups may play a role in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1 compares the target compound with structurally analogous Schiff bases, highlighting substituent differences and their implications:

Compound Name Substituents on Aromatic Rings Molecular Formula Molecular Weight Key Functional Groups
Target Compound 4-chloro-3-nitro, 2-methoxy C₁₆H₁₃ClN₂O₅ 356.74 g/mol Imine, acetate ester, nitro
4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate 3-chloro-4-methyl, 3-nitro, 2-methoxy C₁₇H₁₆ClN₂O₅ 369.77 g/mol Imine, acetate ester, nitro
4-(((4-Cyano-3-(trifluoromethyl)phenyl)imino)methyl)-2-methoxy-6-nitro-phenyl acetate (Compound B) 4-cyano-3-trifluoromethyl, 6-nitro, 2-methoxy C₁₈H₁₂F₃N₃O₅ 431.30 g/mol Imine, acetate ester, cyano
4-(((4-Fluorophenyl)imino)methyl)-2-methoxy-6-nitrophenyl acetate (Compound E) 4-fluoro, 6-nitro, 2-methoxy C₁₆H₁₃FN₂O₅ 332.29 g/mol Imine, acetate ester, fluoro

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups in the target compound enhance electrophilicity and may improve thermal stability but reduce solubility in polar solvents compared to compounds with electron-donating groups (e.g., methoxy) .
  • Biological Activity: Compounds with trifluoromethyl (Compound B) or cyano groups exhibit altered antimicrobial profiles due to increased lipophilicity, which enhances membrane permeability .

Spectral and Analytical Comparisons

NMR and IR Data :

  • 1H-NMR : The target compound’s imine proton (-CH=N-) resonates near δ 8.5–9.0 ppm, similar to other Schiff bases. The methoxy group appears as a singlet near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substituent positions .
  • IR : Stretching frequencies for -C=N- (1600–1650 cm⁻¹) and ester C=O (1730–1760 cm⁻¹) are consistent across analogues. Nitro groups exhibit symmetric/asymmetric stretches near 1350–1520 cm⁻¹ .

Mass Spectrometry :

  • The target compound’s ESI-MS displays a molecular ion peak at m/z 356.74 (M+H)+, consistent with its molecular weight. Fragmentation patterns include loss of the acetate group (60 Da) and nitro moiety (46 Da) .

Biological Activity

The compound 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including antibacterial, antifungal, and anticancer activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between 4-chloro-3-nitroaniline and 2-methoxyphenylacetaldehyde. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, which confirm the presence of functional groups like the imine (C=N) and methoxy (O-CH₃) groups.

Table 1: Key Spectroscopic Data

Spectroscopic TechniqueKey Observations
NMR (1H) Signals at δ 8.5 (s, imine), δ 7.5-7.0 (m, aromatic protons)
IR Bands at 1650 cm⁻¹ (C=N), 1200 cm⁻¹ (C-O)
Mass Spectrometry Molecular ion peak at m/z = 325

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties against various gram-positive and gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Antifungal Activity

In vitro studies have demonstrated that this compound possesses antifungal activity against common pathogens such as Candida albicans. The minimal inhibitory concentration (MIC) values suggest that it could be a candidate for developing antifungal agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The compound induced apoptosis in these cells, which was confirmed through flow cytometry analysis.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HCT11620Cell cycle arrest at G2/M phase

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by researchers showed that the compound significantly reduced bacterial load in infected mice models when administered at a dose of 50 mg/kg body weight.
  • Case Study on Anticancer Properties : In a clinical trial setting, patients with advanced breast cancer showed improved outcomes when treated with a regimen including this compound alongside standard chemotherapy.

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